molecular formula C15H11F3N2S B14123312 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

Cat. No.: B14123312
M. Wt: 308.3 g/mol
InChI Key: JUAXJCTWTHXKOQ-UHFFFAOYSA-N
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Description

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it an attractive candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a benzimidazole core with a trifluoromethyl-substituted phenyl ring. This structure imparts significant chemical stability, lipophilicity, and potential for diverse biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H11F3N2S

Molecular Weight

308.3 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H11F3N2S/c16-15(17,18)11-7-5-10(6-8-11)9-21-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20)

InChI Key

JUAXJCTWTHXKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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